![molecular formula C15H18N6O B5557522 3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic amines and employing techniques such as condensation, reductive amination, and cyclization. For instance, a related compound was synthesized using a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, demonstrating the complexity and efficiency of modern synthetic methods (Becerra, Rojas, & Castillo, 2021).
Scientific Research Applications
Synthesis and Characterization
Researchers have focused on the synthesis and spectroscopic characterization of compounds containing 1,2,4-triazole and pyrazole rings. For instance, the synthesis of Schiff bases tethered 1,2,4-triazole and pyrazole rings has been reported, where these compounds were evaluated for their antioxidant and α-glucosidase inhibitory activities. The study investigated their reactivity using DFT calculations, molecular dynamics simulations, and drug-likeness parameters, revealing significant inhibitory potential and potent antioxidant activity (Pillai et al., 2019).
Antimicrobial Activities
The antimicrobial potential of derivatives of 3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine has been explored in various studies. A series of novel substituted compounds were synthesized to determine their antibacterial and antifungal activities. These studies have demonstrated potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi, highlighting their potential as therapeutic agents (Raju et al., 2010).
Antiproliferative Properties
Research into the antiproliferative effects of these compounds on cancer cells has also been conducted. Synthesis of N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation against cancer cell lines have shown promising results. These studies have identified compounds with significant cytotoxic activity, offering a foundation for the development of new anticancer therapies (Hassan et al., 2014).
Supramolecular Chemistry and Materials Science
The compound and its derivatives have applications in supramolecular chemistry and materials science. For example, the self-assembly of 4-aryl-1H-pyrazoles into novel platforms for luminescent supramolecular columnar liquid crystals has been explored. These materials exhibit self-assembling properties by H-bonding to give columnar mesophases and display luminescent properties, underscoring their potential in the development of advanced materials for electronic and photonic applications (Moyano et al., 2013).
Corrosion Inhibition
The inhibitory effect of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media has been investigated, revealing that these compounds can serve as efficient corrosion inhibitors. This suggests their potential application in protecting metals from corrosion, which is crucial in various industrial processes (Chetouani et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-20(2)15-17-14(18-19-15)12-8-16-21(10-12)9-11-4-6-13(22-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMUJRPLYNIFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2=CN(N=C2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine |
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